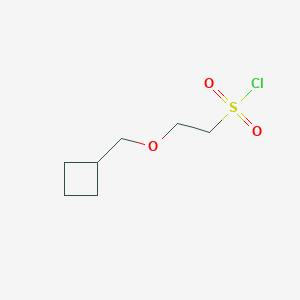

2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(cyclobutylmethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)5-4-11-6-7-2-1-3-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMZCTGNMQATOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclobutylmethanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are carefully monitored and controlled to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation or recrystallization, is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, and other nucleophiles.

Reaction with Amines

Primary and secondary amines react with 2-(cyclobutylmethoxy)ethane-1-sulfonyl chloride to form sulfonamides, a key reaction in medicinal chemistry.

Mechanism :

-

Nucleophilic attack by the amine on the sulfur atom.

-

Displacement of the chloride ion.

-

Formation of the sulfonamide bond.

Example :

-

Reaction with octadecylamine yields N-octadecyl-2-(cyclobutylmethoxy)ethanesulfonamide, a precursor for surfactants .

Reaction with Alcohols

Alcohols undergo nucleophilic substitution to form sulfonate esters.

Mechanism :

-

Alcohol acts as a nucleophile, attacking the electrophilic sulfur.

-

Chloride ion is displaced.

Example :

Michael Addition and Polymerization

Under basic conditions, the compound can undergo elimination to form ethenesulfonyl intermediates, which participate in Michael additions or polymerize.

Base-Induced Elimination

Triethylamine promotes dehydrohalogenation to generate ethenesulfonyl derivatives:

Key Observation :

-

The cyclobutylmethoxy group increases steric hindrance, reducing polymerization compared to simpler sulfonyl chlorides like 2-chloroethanesulfonyl chloride .

Michael Adduct Formation

The ethenesulfonyl intermediate reacts with nucleophiles (e.g., methylamine) via Michael addition:

Reaction Conditions :

-

Protic polar solvents (e.g., water or ethanol) favor mono-adduct formation.

-

Aprotic solvents (e.g., THF) lead to di-adducts or polymers .

Comparative Reactivity

The cyclobutylmethoxy group modifies reactivity compared to analogous sulfonyl chlorides:

| Compound | Reactivity Trend | Key Difference |

|---|---|---|

| 2-Chloroethanesulfonyl chloride | Higher polymerization tendency | Lacks steric bulk from cyclobutyl group |

| 2-(Cyclopropylmethoxy) analog | Faster reaction rates | Smaller cyclopropyl ring reduces steric hindrance |

| Ethanesulfonyl chloride | Lower electrophilicity | No electron-withdrawing alkoxy substituent |

Reaction Optimization

Key Variables :

-

Solvent : Polar aprotic solvents (e.g., DMF) accelerate sulfonamide formation but increase di-adduct risk.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side products.

Scientific Research Applications

Pharmaceuticals

2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonyl groups allows for the modification of biological molecules, enhancing their pharmacological properties. For instance:

- Antiepileptic Agents : Research indicates that derivatives of this compound may be utilized in developing new treatments for drug-resistant forms of epilepsy, such as malignant migrating partial seizures of infancy (MMPSI) .

- Cancer Therapeutics : The compound has shown potential in targeting specific cancer pathways, particularly through modulation of enzymes like dUTPase . This suggests its use in developing targeted cancer therapies.

Agrochemicals

In addition to pharmaceuticals, this compound can be used in agrochemical formulations. Its unique properties may enhance the efficacy of pesticides or herbicides by improving their stability or bioavailability.

The biological activity of this compound is primarily attributed to its ability to modify proteins and other biomolecules through sulfonation. This modification can affect enzyme activity and receptor interactions, making it a useful tool in biochemical research.

Case Study Insights

- Epilepsy Research : A study explored the use of sulfonamide derivatives in treating KCNT1-associated epilepsies, where this compound was highlighted as a potential precursor for developing novel therapeutic agents .

- Cancer Treatment Development : Research focusing on dUTPase inhibitors demonstrated that compounds derived from this compound could selectively target cancer cells with overexpressed dUTPase, indicating promising applications in precision oncology .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural analogs of 2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride, derived from evidence:

*Calculated from molecular formula.

Key Observations:

Ring Size and Steric Effects: The cyclobutyl group (4-membered ring) in the target compound likely imposes greater ring strain and smaller steric bulk compared to cyclopentyl (5-membered) or cyclohexyl (6-membered) analogs. This may enhance reactivity in nucleophilic substitutions due to reduced steric hindrance .

Electronic Effects :

- Fluorinated analogs (e.g., 3,3-difluorocyclopentane and 2,2-difluorocyclohexyl) demonstrate increased electronegativity, which could stabilize the sulfonyl chloride group against hydrolysis but may alter regioselectivity in reactions .

- Aromatic substituents (e.g., 3-nitrophenyl in ) introduce electron-withdrawing effects, enhancing electrophilicity of the sulfonyl chloride.

Biological Activity

2-(Cyclobutylmethoxy)ethane-1-sulfonyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and utility in organic synthesis. The unique cyclobutyl configuration may influence its biological properties, making it a subject of study in pharmacology and medicinal chemistry.

- Molecular Formula : C₇H₁₃ClO₂S

- Molecular Weight : Approximately 182.668 g/mol

- Structure : The compound consists of a cyclobutyl group attached to an ethane sulfonyl chloride moiety, contributing to its distinct reactivity profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonyl chlorides can possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi by disrupting cell wall synthesis or inhibiting essential metabolic pathways . While specific data for this compound is sparse, its structural similarity to known antimicrobial agents suggests potential efficacy.

Anticancer Properties

Sulfonamide derivatives have been investigated for their anticancer activities. These compounds often function through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells . The potential of this compound in this context remains to be fully explored but warrants further investigation.

Case Study: Related Sulfonamide Compounds

In a study examining the effects of sulfonamide derivatives on cancer cell lines, it was found that these compounds could significantly inhibit cell proliferation and induce apoptosis through various signaling pathways. This suggests that this compound may exhibit similar properties given its structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.